molecular formula C20H18N4O3S2 B14963568 2-[6-(3-methylbenzyl)-5,7-dioxo-6,7-dihydro[1,2]thiazolo[4,3-d]pyrimidin-4(5H)-yl]-N-(thiophen-2-ylmethyl)acetamide

2-[6-(3-methylbenzyl)-5,7-dioxo-6,7-dihydro[1,2]thiazolo[4,3-d]pyrimidin-4(5H)-yl]-N-(thiophen-2-ylmethyl)acetamide

Cat. No.: B14963568
M. Wt: 426.5 g/mol
InChI Key: DKKARBHLNGKTAN-UHFFFAOYSA-N
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Description

The compound “2-{6-[(3-METHYLPHENYL)METHYL]-5,7-DIOXO-4H,5H,6H,7H-[1,2]THIAZOLO[4,3-D]PYRIMIDIN-4-YL}-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE” is a complex organic molecule that features a thiazolopyrimidine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic synthesis techniques. The key steps may include:

    Formation of the thiazolopyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the 3-methylphenylmethyl group: This step may involve Friedel-Crafts alkylation or other suitable methods.

    Attachment of the thiophen-2-ylmethyl group: This can be done using nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and minimize costs. This may include the use of automated synthesis equipment and high-throughput screening of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The thiazolopyrimidine core and other functional groups can be oxidized under suitable conditions.

    Reduction: Reduction reactions can modify the oxidation state of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.

Biology

In biological research, the compound may be investigated for its potential as a bioactive molecule. It could be tested for antimicrobial, antiviral, or anticancer properties.

Medicine

In medicinal chemistry, the compound may be explored as a potential drug candidate. Its interactions with biological targets such as enzymes or receptors can be studied.

Industry

In the industrial sector, the compound may find applications in the development of new materials, such as polymers or coatings.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme and prevent substrate binding. The pathways involved would be elucidated through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Similar Compounds

    Thiazolopyrimidines: Compounds with similar core structures but different substituents.

    Phenylmethyl derivatives: Compounds with similar phenylmethyl groups attached to different cores.

    Thiophene derivatives: Compounds with thiophene rings attached to various functional groups.

Uniqueness

The uniqueness of “2-{6-[(3-METHYLPHENYL)METHYL]-5,7-DIOXO-4H,5H,6H,7H-[1,2]THIAZOLO[4,3-D]PYRIMIDIN-4-YL}-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE” lies in its specific combination of functional groups and core structure, which may confer unique chemical and biological properties.

Properties

Molecular Formula

C20H18N4O3S2

Molecular Weight

426.5 g/mol

IUPAC Name

2-[6-[(3-methylphenyl)methyl]-5,7-dioxo-[1,2]thiazolo[4,3-d]pyrimidin-4-yl]-N-(thiophen-2-ylmethyl)acetamide

InChI

InChI=1S/C20H18N4O3S2/c1-13-4-2-5-14(8-13)10-24-19(26)18-16(12-29-22-18)23(20(24)27)11-17(25)21-9-15-6-3-7-28-15/h2-8,12H,9-11H2,1H3,(H,21,25)

InChI Key

DKKARBHLNGKTAN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CN2C(=O)C3=NSC=C3N(C2=O)CC(=O)NCC4=CC=CS4

Origin of Product

United States

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